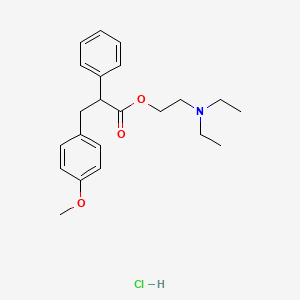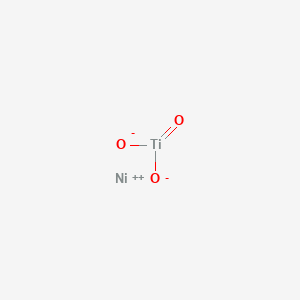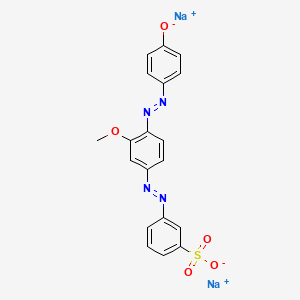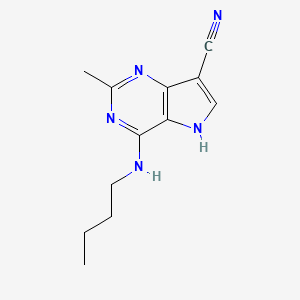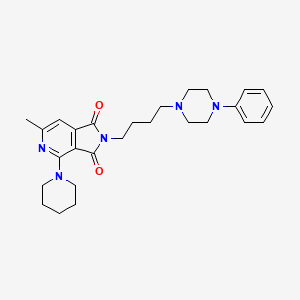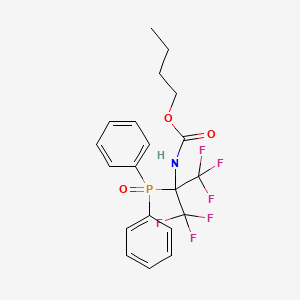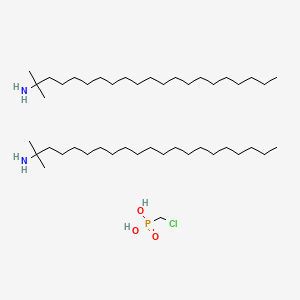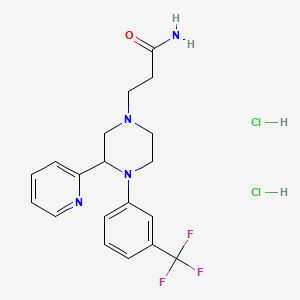
4,6(1H,5H)-Pyrimidinedione, dihydro-1-((2,4-dimethylphenyl)methyl)-3-phenyl-5-(1-piperidinylmethyl)-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6(1H,5H)-Pyrimidinedione, dihydro-1-((2,4-dimethylphenyl)methyl)-3-phenyl-5-(1-piperidinylmethyl)-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidinedione core, substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-1-((2,4-dimethylphenyl)methyl)-3-phenyl-5-(1-piperidinylmethyl)-2-thioxo- typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinedione core, followed by the introduction of the phenyl, piperidinylmethyl, and thioxo groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, dihydro-1-((2,4-dimethylphenyl)methyl)-3-phenyl-5-(1-piperidinylmethyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.
科学的研究の応用
4,6(1H,5H)-Pyrimidinedione, dihydro-1-((2,4-dimethylphenyl)methyl)-3-phenyl-5-(1-piperidinylmethyl)-2-thioxo- has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to act as an inhibitor or modulator of specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-1-((2,4-dimethylphenyl)methyl)-3-phenyl-5-(1-piperidinylmethyl)-2-thioxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4,6(1H,5H)-Pyrimidinedione derivatives: These compounds share the pyrimidinedione core but differ in their substituents, leading to variations in their chemical and biological properties.
Thioxo compounds: Compounds containing the thioxo group exhibit similar reactivity and can be compared based on their functional group interactions.
Phenyl-substituted pyrimidinediones: These compounds have a phenyl group attached to the pyrimidinedione core, similar to the compound , but may differ in other substituents.
Uniqueness
4,6(1H,5H)-Pyrimidinedione, dihydro-1-((2,4-dimethylphenyl)methyl)-3-phenyl-5-(1-piperidinylmethyl)-2-thioxo- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
89516-67-6 |
|---|---|
分子式 |
C25H29N3O2S |
分子量 |
435.6 g/mol |
IUPAC名 |
1-[(2,4-dimethylphenyl)methyl]-3-phenyl-5-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C25H29N3O2S/c1-18-11-12-20(19(2)15-18)16-27-23(29)22(17-26-13-7-4-8-14-26)24(30)28(25(27)31)21-9-5-3-6-10-21/h3,5-6,9-12,15,22H,4,7-8,13-14,16-17H2,1-2H3 |
InChIキー |
VWDPZHPLCDJIMR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CN2C(=O)C(C(=O)N(C2=S)C3=CC=CC=C3)CN4CCCCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


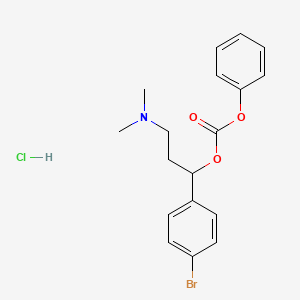

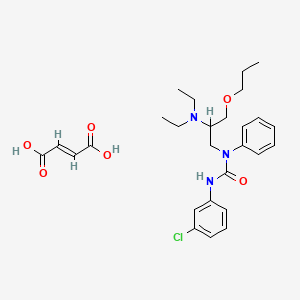
![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)

